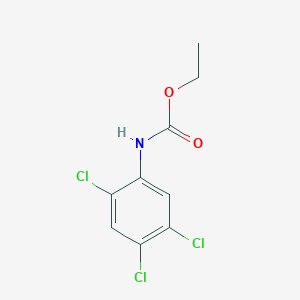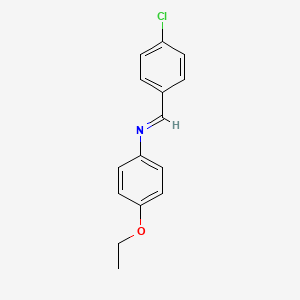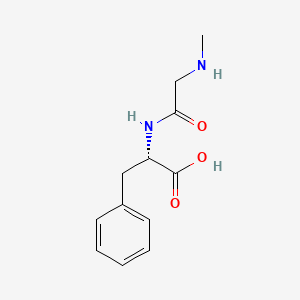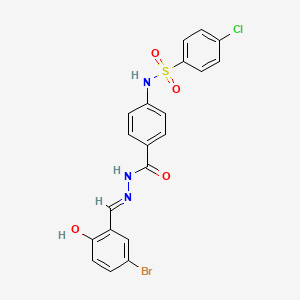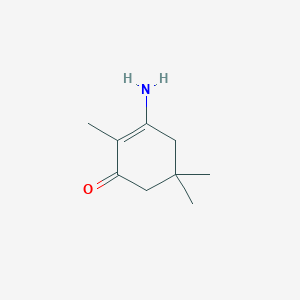![molecular formula C15H13ClN2O2 B15076378 N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline is a Schiff base compound, which is a type of compound containing a functional group that is a nitrogen analog of an aldehyde or ketone. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound. This particular compound is characterized by the presence of a 2-chloro-5-nitrophenyl group and a 3,4-dimethylaniline group, making it a valuable compound in various chemical and biological applications.
Métodos De Preparación
The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 3,4-dimethylaniline. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline can be compared with other Schiff base compounds such as:
N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base with different substituents, which affects its chemical and biological properties.
N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H13ClN2O2 |
|---|---|
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
1-(2-chloro-5-nitrophenyl)-N-(3,4-dimethylphenyl)methanimine |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-3-4-13(7-11(10)2)17-9-12-8-14(18(19)20)5-6-15(12)16/h3-9H,1-2H3 |
Clave InChI |
PUOHYRUQWFPFFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


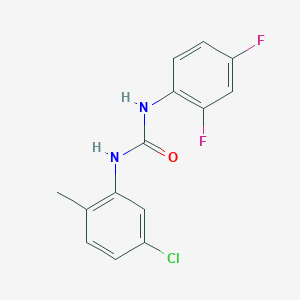
![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
![N-[(E)-9-anthrylmethylidene]-2-methoxyaniline](/img/structure/B15076308.png)
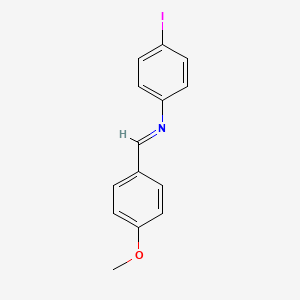


![4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid](/img/structure/B15076331.png)
